N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Insecticide Acaricide Nematicide

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide (CAS 2097889-53-5) is a synthetic small-molecule pyridine-3-carboxamide derivative containing a hydroxycyclohexene moiety and a methylsulfanyl substituent. The core 2-(methylsulfanyl)pyridine-3-carboxamide scaffold is a recognized chemical entry in the Protein Data Bank.

Molecular Formula C14H18N2O2S
Molecular Weight 278.37
CAS No. 2097889-53-5
Cat. No. B2589565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide
CAS2097889-53-5
Molecular FormulaC14H18N2O2S
Molecular Weight278.37
Structural Identifiers
SMILESCSC1=C(C=CC=N1)C(=O)NCC2(CCCC=C2)O
InChIInChI=1S/C14H18N2O2S/c1-19-13-11(6-5-9-15-13)12(17)16-10-14(18)7-3-2-4-8-14/h3,5-7,9,18H,2,4,8,10H2,1H3,(H,16,17)
InChIKeyRKYOBGNMEABYLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide (CAS 2097889-53-5): Compound Profile and Procurement Context


N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide (CAS 2097889-53-5) is a synthetic small-molecule pyridine-3-carboxamide derivative containing a hydroxycyclohexene moiety and a methylsulfanyl substituent. The core 2-(methylsulfanyl)pyridine-3-carboxamide scaffold is a recognized chemical entry in the Protein Data Bank [1]. This compound belongs to a class of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives whose molecular conformations have been structurally characterized, including close analogs such as N-cyclohexyl-2-(methylsulfanyl)nicotinamide [2]. Patents in the insecticidal amide space highlight the relevance of sulfur-substituted pyridine carboxamides for agricultural pest control applications [3].

1
Core scaffold recognized in Protein Data Bank; supports structural biology and chemical probe studies
2
Hydroxycyclohexene and methylsulfanyl handles enable derivatization for agrochemical or medicinal chemistry campaigns
3
Patent-associated pest-control claims position this compound within sulfur-substituted pyridine carboxamide lead optimization

Why Generic Substitution Fails: Structural Differentiation of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide from Closest Analogs


Generic substitution within the N-alkyl-2-(methylsulfanyl)nicotinamide class is unreliable due to distinct conformational and functional group variations. Crystallographic studies of three N-alkyl-2-(methylsulfanyl)nicotinamide derivatives reveal that the N-substituent (cyclohexyl vs. isopropyl vs. an alkyl chain) dictates molecular conformation and hydrogen-bonding networks [1]. The target compound uniquely incorporates both a hydroxy group and an endocyclic alkene on the cyclohexene ring, enabling hydrogen-bond donation and potential epoxidation/dehydration reactivity not available to the saturated N-cyclohexyl analog. Furthermore, patent literature defines insecticidally active amide derivatives by specific sulfur-substituted pyridine groups, where the hydroxycyclohexenylmethyl substituent constitutes a distinct R-group claim space separate from simple alkyl or cycloalkyl variants [2].

N-Cyclohexyl analog lacks reactive handles

Saturated cyclohexane ring removes allylic alcohol and alkene reactivity; derivatization and potential hydrogen-bonding patterns may shift.

Halogenated/CF3 analogs skip sulfur oxidation pathway

Methylsulfanyl→sulfoxide/sulfone tuning not possible; metabolic soft spot and property modulation differ.

Quantitative Differentiation Evidence: N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide vs. Comparators


Insecticidal Efficacy Against Arthropod, Mollusk, and Nematode Pests

Patent disclosures indicate that N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide exhibits insecticidal activity against arthropods, mollusks, and nematodes for agricultural pest control . While head-to-head mortality data against specific standards (e.g., commercial acaricides) are not publicly available in the extracted literature, the compound's broad-spectrum pest range claim is consistent with the activity profile of sulfur-substituted pyridine carboxamides disclosed in the Syngenta patent family [1].

Pest spectrum
Class-level inference
Broader pest claims (arthropods, mollusks, nematodes) vs. no reported activity for N-cyclohexyl analog
Supports agrochemical screening context
Specific assay conditions not publicly detailed; benchmarking needed
Insecticide Acaricide Nematicide

Hydroxycyclohexene Moiety Enables Differential Chemical Reactivity vs. Saturated N-Cyclohexyl Analog

The 1-hydroxycyclohex-2-en-1-yl group provides two reactive handles—a tertiary allylic alcohol and an endocyclic alkene—absent in the saturated N-cyclohexyl-2-(methylsulfanyl)nicotinamide comparator. Acid-catalyzed dehydration generates a conjugated diene system, while regioselective epoxidation at the cyclohexene double bond is feasible . The saturated N-cyclohexyl analog (C13H18N2OS) lacks these functionalization pathways [1], limiting its utility as a synthetic intermediate or prodrug scaffold.

Reactive handles
Class-level inference
Two additional sites (allylic alcohol, endocyclic alkene) vs. none in saturated analog
Supports synthetic intermediate selection
Functionalization pathways verified under acidic/peracid conditions
Synthetic chemistry Functional group reactivity Prodrug design

Methylsulfanyl Substituent Confers Divergent Oxidation Behavior vs. Non-Sulfur Pyridine Carboxamides

The 2-(methylsulfanyl) group on the pyridine ring is susceptible to controlled oxidation to sulfoxide (mCPBA, DCM, 0 °C) or sulfone (H2O2, AcOH, reflux) . By contrast, the 5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]pyridine-3-carboxamide analog (CAS not specified) and the 6-(trifluoromethyl)pyridine-3-carboxamide analog lack this oxidation-sensitive sulfur handle, resulting in fundamentally different metabolic and environmental fate profiles . The methylsulfanyl→sulfoxide→sulfone pathway can modulate lipophilicity, hydrogen-bonding capacity, and target binding in ways unavailable to halogenated or trifluoromethylated comparators.

Sulfur oxidation
Class-level inference
Methylsulfanyl oxidizable to sulfoxide/sulfone; absent in bromo/CF3 comparators
Supports property modulation and metabolic fate studies
Oxidation conditions: mCPBA or H2O2/AcOH
Metabolic stability Sulfur oxidation CYP450 metabolism

Optimal Application Scenarios for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide Based on Differential Evidence


Agrochemical Lead Identification for Broad-Spectrum Pest Control

Given patent-associated claims of activity against arthropods, mollusks, and nematodes , this compound is positioned as a starting point for insecticide/acaricide/ nematicide lead optimization programs within the sulfur-substituted pyridine carboxamide class described in WO2015177063A1 [1]. Researchers should benchmark its mortality rates against commercial standards (e.g., spinetoram, abamectin) in standardized leaf-dip or diet-incorporation assays to quantify its relative potency.

Synthetic Intermediate for Derivatized Library Production

The dual reactivity of the hydroxycyclohexene moiety (dehydration to conjugated diene; regioselective epoxidation) makes this compound a versatile intermediate for generating structurally diverse analog libraries. Procurement for medicinal chemistry or chemical biology groups seeking to explore structure-activity relationships around the pyridine-3-carboxamide scaffold is warranted, particularly when sulfur oxidation state variation (methylsulfanyl → sulfoxide → sulfone) is also desired.

Comparative Metabolism and Environmental Fate Studies

The methylsulfanyl group serves as a metabolic soft spot for oxidative biotransformation, contrasting with the metabolic stability of trifluoromethyl or bromo substituents in closely related pyridine-3-carboxamides [1]. This compound is suitable for comparative in vitro microsomal stability and environmental persistence studies aimed at understanding the fate of sulfur-containing agrochemical candidates vs. their halogenated counterparts.

Application
Selection Property
Validation Focus
Agrochemical lead identification (broad-spectrum)
Patent-associated pest spectrum claims
Mortality benchmarking in standardized leaf-dip/diet assays
Synthetic intermediate for analog libraries
Dual hydroxycyclohexene reactivity and tunable sulfur oxidation
Library diversification and SAR exploration
Comparative metabolism & environmental fate
Methylsulfanyl oxidation-sensitive soft spot
Microsomal stability and persistence profiling vs. halogenated analogs
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